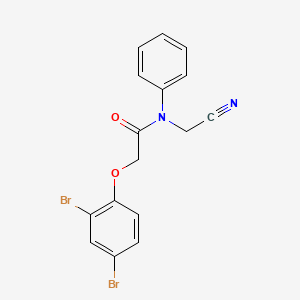

![molecular formula C19H17F3N2O2S B2488885 N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105198-84-2](/img/structure/B2488885.png)

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" involves several steps, including condensation, cyclization, and sometimes ring expansion processes. Gupta and Wagh (2006) detailed the synthesis of similar N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol (Gupta & Wagh, 2006). Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides through a process involving the dihydropyrazolobenzothiazine ring system (Ahmad et al., 2012).

Molecular Structure Analysis

Structural analysis of molecules closely related to the compound often involves X-ray crystallography and NMR spectroscopy. Yu et al. (2014) confirmed the structures of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)acetamide derivatives via single-crystal X-ray diffraction and NMR analyses (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving compounds like "this compound" are diverse and can include condensation reactions, cyclizations, and others that lead to various derivatives with potential biological activities. Ahmad et al. (2010) synthesized a series of compounds starting from saccharine that exhibited antioxidant and antibacterial activities (Ahmad et al., 2010).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of compounds under various conditions. Bunev et al. (2013) discussed the crystalline structure and physical properties of a related compound, highlighting the importance of intermolecular interactions in determining these properties (Bunev et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pKa values, are vital for predicting the behavior of compounds in chemical reactions and biological systems. Duran and Canbaz (2013) determined the acidity constants of newly synthesized acetamide derivatives, providing insight into their chemical behavior (Duran & Canbaz, 2013).

Scientific Research Applications

Antifungal Activity : A study by Gupta and Wagh (2006) described the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, which were tested for their antifungal properties against various fungi. Some compounds showed appreciable antifungal activity, highlighting their potential in antifungal drug development Gupta & Wagh, 2006.

PET Imaging Ligand : Mey et al. (2005) synthesized and evaluated N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) as a potential PET ligand for central neurokinin(1) (NK1) receptors. This compound showed promise for visualizing NK1 receptors in vivo, which could be beneficial for neurological research Mey et al., 2005.

Antioxidant Studies : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Many compounds demonstrated moderate to significant radical scavenging activity, suggesting their potential use in developing antioxidant therapies Ahmad et al., 2012.

Mechanism of Action

Target of Action

STK988574, also known as N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression . The primary target of STK988574 is the SCN1A gene, which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein . This protein plays a crucial role in the functioning of neurons .

Mode of Action

STK988574 works by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 protein levels . It binds to specific stretches of pre-mRNA, reducing synthesis of non-productive mRNA via NMD exon exclusion, and increasing productive mRNA synthesis . This leads to increased levels of productive mRNA from functional gene copies, thereby restoring target protein to near normal levels .

Biochemical Pathways

The biochemical pathway affected by STK988574 involves the regulation of Nav1.1 protein expression. By increasing the production of Nav1.1 protein, STK988574 potentially restores the functioning of neurons, thereby preventing seizures and reducing non-seizure related comorbidities in Dravet syndrome .

Result of Action

The molecular and cellular effects of STK988574’s action involve the upregulation of Nav1.1 protein expression. This could lead to a reduction in convulsive seizure frequency and improvements in cognition and behavior, supporting the potential for disease modification in a highly refractory patient population .

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-10-5-11(2)7-13(6-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)3-4-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDXPUAHZCHVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)